molecular formula C12H13BrFNO2 B2990139 Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate CAS No. 2248310-64-5

Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate

Cat. No.: B2990139
CAS No.: 2248310-64-5
M. Wt: 302.143
InChI Key: HIXCMFNWZDUYEM-UHFFFAOYSA-N
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Description

Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is a complex organic compound characterized by its bromo and fluoro substituents on an indene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate typically involves multi-step organic reactions. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Large-scale reactors and automated systems are used to maintain consistent reaction conditions and to handle the hazardous chemicals involved in the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical compounds.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor in the synthesis of therapeutic agents. Its ability to interact with biological targets makes it a useful compound in the development of new drugs.

Industry: In the chemical industry, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro substituents enhance its reactivity, allowing it to bind to enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-bromopyrrole-2-carboxylate: This compound shares structural similarities but lacks the fluoro substituent.

  • Ethyl 1-amino-2,3-dihydroindene-1-carboxylate: This compound is similar but does not have the bromo and fluoro substituents.

Uniqueness: Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is unique due to the presence of both bromo and fluoro substituents on the indene ring, which significantly alters its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance of this compound in various scientific fields and its potential applications in research and industry

Properties

IUPAC Name

ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO2/c1-2-17-11(16)12(15)6-5-7-8(12)3-4-9(14)10(7)13/h3-4H,2,5-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXCMFNWZDUYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2=C1C=CC(=C2Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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